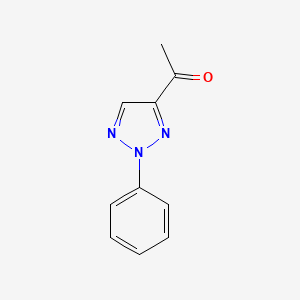

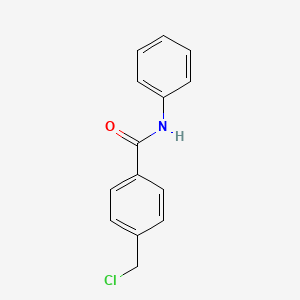

4-Acetyl-2-phenyl-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Acetyl-2-phenyl-1,2,3-triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications .

Synthesis Analysis

The synthesis of triazoles and their derivatives has been a subject of interest for many researchers . For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions . For instance, the triazoles underwent condensation reactions with 4-(piperidin-1-yl)-benzaldehyde to afford the chalcones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetyl-2-phenyl-1,2,3-triazole” and similar compounds have been discussed in various studies . For instance, one study showed that the redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including 4-Acetyl-2-phenyl-1,2,3-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . They can act as the metal chelator and C–H hydrogen bond donor interacting with electron-rich partners such as anions .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are capable of interacting with a variety of receptors and enzymes to exhibit a broad range of important biological activities .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind in the biological system with a variety of enzymes and receptors .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . Their nitrogen-rich aromatic entity has a great dipole moment, making them suitable for this application .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . Their high chemical stability and strong dipole moment make them suitable for various applications in this field .

Mechanism of Action

Target of Action

The primary targets of 4-Acetyl-2-phenyl-1,2,3-triazole are a variety of enzymes and receptors in the biological system . Triazole compounds, including 4-Acetyl-2-phenyl-1,2,3-triazole, are known to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of 4-Acetyl-2-phenyl-1,2,3-triazole with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions result in changes in the function of the target enzymes and receptors, leading to its biological activities.

Biochemical Pathways

Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , which may also apply to 4-Acetyl-2-phenyl-1,2,3-triazole.

Result of Action

The molecular and cellular effects of 4-Acetyl-2-phenyl-1,2,3-triazole’s action are likely to be diverse, given its ability to interact with a variety of enzymes and receptors . The specific effects would depend on the particular targets and pathways affected.

Action Environment

The action, efficacy, and stability of 4-Acetyl-2-phenyl-1,2,3-triazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as triazoles are stable in both acidic and basic conditions . Other factors such as temperature, presence of other substances, and the specific biological environment could also influence its action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-phenyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZSRRTSPMNBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(N=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)

![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)

![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)